molecular formula C21H26N2O5S2 B6207320 N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide CAS No. 2694745-25-8

N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No. B6207320
CAS RN: 2694745-25-8
M. Wt: 450.6
InChI Key:
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Description

N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide, commonly referred to as AZBS, is a type of synthetic organic compound belonging to the group of sulfonamides. It is an important research compound used in the fields of chemistry, biochemistry, and pharmacology. AZBS has a wide range of applications due to its unique properties and ability to interact with biological systems.

Mechanism of Action

The mechanism of action of AZBS is not fully understood. It is believed to act as an inhibitor of various enzymes, such as CYP3A4, which is involved in the metabolism of drugs. It is also believed to interact with other proteins and receptors in the body, although the exact mechanism is still unknown.
Biochemical and Physiological Effects
AZBS has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro, AZBS has been shown to inhibit the activity of certain enzymes, such as CYP3A4. In vivo, AZBS has been shown to reduce the levels of certain hormones and other compounds, such as testosterone, cortisol, and glucose.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZBS in lab experiments is its ability to interact with a wide range of biological systems. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, AZBS is not suitable for use in humans due to its potential toxicity. In addition, AZBS is not suitable for use in long-term experiments due to its relatively short half-life.

Future Directions

There are a number of potential future directions for the use of AZBS in scientific research. One potential direction is the use of AZBS as a tool for studying the interactions between drugs and biological systems. Another potential direction is the development of AZBS-based drugs for the treatment of cancer, HIV, and other diseases. Additionally, AZBS could be used to study the mechanisms of action of other compounds, such as hormones, neurotransmitters, and other biologically active molecules. Finally, AZBS could be used to study the effects of environmental toxins on biological systems.

Synthesis Methods

AZBS can be synthesized using a number of different methods. The most common methods involve the use of organic reagents and catalysts. The most common organic reagents used for the synthesis of AZBS are 2-methoxyphenylbenzenesulfonamide, 3-azabicyclo[3.2.2]nonane-3-sulfonyl chloride, and 4-chlorobenzene-1-sulfonyl chloride. The catalysts used in the synthesis of AZBS are typically Lewis acids such as aluminum chloride, boron trifluoride, or zinc chloride. The reaction is typically conducted in an aqueous solution at a temperature of 80-90°C.

Scientific Research Applications

AZBS has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, drug metabolism, and the synthesis of other compounds. In addition, AZBS has been used as a model compound for studying the interactions between drugs and biological systems. It has also been used in the development of drugs for the treatment of cancer, HIV, and other diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves the reaction of 5-(2-methoxyphenyl)benzenesulfonamide with 3-azabicyclo[3.2.2]nonane-3-sulfonyl chloride in the presence of a base.", "Starting Materials": [ "5-(2-methoxyphenyl)benzenesulfonamide", "3-azabicyclo[3.2.2]nonane-3-sulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 5-(2-methoxyphenyl)benzenesulfonamide and a base in a suitable solvent (e.g. dichloromethane).", "Step 2: Add 3-azabicyclo[3.2.2]nonane-3-sulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide as a white solid." ] }

CAS RN

2694745-25-8

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6

Purity

95

Origin of Product

United States

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